molecular formula C12H10N2OS2 B14482764 (Thiophen-2-yl)[4-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]methanone CAS No. 64311-43-9

(Thiophen-2-yl)[4-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]methanone

Cat. No.: B14482764
CAS No.: 64311-43-9
M. Wt: 262.4 g/mol
InChI Key: NQWZODTXJUFUMJ-UHFFFAOYSA-N
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Description

(Thiophen-2-yl)[4-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]methanone is a heterocyclic compound that features a thiophene ring and a pyrazole ring. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Thiophen-2-yl)[4-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]methanone typically involves the condensation of thiophene derivatives with hydrazine derivatives under controlled conditions. One common method involves the reaction of 2-(thiophen-2-yl)acetic acid with hydrazine hydrate in the presence of a catalyst to form the pyrazole ring . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of thiophene derivatives often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors is also gaining popularity due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(Thiophen-2-yl)[4-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Thiophen-2-yl)[4-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Thiophen-2-yl)[4-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]methanone involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain kinases and disrupt cellular signaling pathways. The compound’s anti-inflammatory effects are linked to its inhibition of pro-inflammatory enzymes and cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Thiophen-2-yl)[4-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]methanone is unique due to the presence of both thiophene and pyrazole rings, which confer distinct electronic and structural properties. This dual-ring system enhances its reactivity and broadens its range of applications compared to simpler heterocycles like thiophene, furan, and pyrrole .

Properties

CAS No.

64311-43-9

Molecular Formula

C12H10N2OS2

Molecular Weight

262.4 g/mol

IUPAC Name

thiophen-2-yl-(4-thiophen-2-yl-4,5-dihydro-1H-pyrazol-3-yl)methanone

InChI

InChI=1S/C12H10N2OS2/c15-12(10-4-2-6-17-10)11-8(7-13-14-11)9-3-1-5-16-9/h1-6,8,13H,7H2

InChI Key

NQWZODTXJUFUMJ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=NN1)C(=O)C2=CC=CS2)C3=CC=CS3

Origin of Product

United States

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